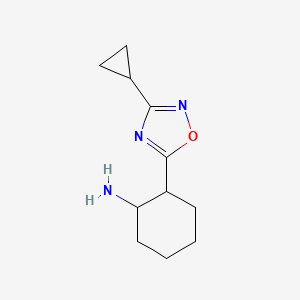

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

Vue d'ensemble

Description

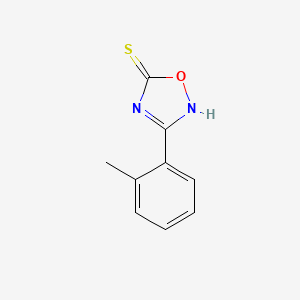

“2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine” is a compound that features a 1,2,4-oxadiazole ring, a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The 1,2,4-oxadiazole ring is often found in compounds with various therapeutic focuses .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .

Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research into oxadiazoles, including compounds like 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine, focuses on the synthesis and rearrangement of these compounds. For instance, the Dimroth rearrangement of 3-amino-4-(5-amino-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles has been studied, showcasing the chemical versatility of oxadiazoles (Rozhkov et al., 2004).

The reactivity of oxadiazoles with amines and hydrazines has been explored, leading to the synthesis of various oxadiazole derivatives, highlighting their potential for diverse chemical applications (Zayed et al., 1984).

Application in Polymer Chemistry

- Oxadiazoles like this compound are used in the synthesis of arylidene polymers. These polymers, containing oxadiazole and triazole moieties, show interesting thermal stability properties and are used for various applications in material science (Abd-Alla & Aly, 1992).

Pharmaceutical Research

Oxadiazoles have been synthesized and tested for anticancer activity. This includes the study of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives, indicating the potential of such compounds in the development of novel anticancer agents (Yakantham et al., 2019).

In the context of pharmaceutical research, the compound 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, a derivative, has been studied for its potential biological activity. Such studies are indicative of the ongoing interest in exploring oxadiazoles for biomedical applications (Shishkina et al., 2020).

Energetic Materials

- Oxadiazoles have also been investigated in the context of energetic materials. For example, multicyclic oxadiazoles and 1-hydroxytetrazoles have been synthesized and characterized for use as energetic materials, showcasing the potential of oxadiazoles in this field (Pagoria et al., 2017).

Mécanisme D'action

Chemical Structure

The compound contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The cyclopropyl group and cyclohexylamine group could potentially influence the compound’s interactions with its targets.

Potential Targets and Mode of Action

For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Orientations Futures

Propriétés

IUPAC Name |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c12-9-4-2-1-3-8(9)11-13-10(14-15-11)7-5-6-7/h7-9H,1-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHZGHIYBCXHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=NC(=NO2)C3CC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B1428873.png)

![3-[(Cyclopentylmethyl)sulfanyl]aniline](/img/structure/B1428874.png)

![(2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol](/img/structure/B1428875.png)

![1-[(4-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1428878.png)

![5-Oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1428881.png)